![molecular formula C13H20N2O2S B1395164 5-(2-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine CAS No. 1220021-37-3](/img/structure/B1395164.png)
5-(2-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine
Overview
Description
5-(2-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine, also known as 5-methyl-2-piperidin-1-yl-2-methylsulfonyl-phenylamine or 5-MPMP, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 5-MPMP is a powerful amine-based ligand that has been used in a variety of research applications, including protein purification, enzyme inhibition, and drug design. It is also used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Cardiovascular Impact
The compound has shown to interact with cardiovascular functions, particularly mediating hypotension in rats. The mechanism involves complex interactions with 5-HT1B/1D and 5-HT7 receptors. Notably, it is suggested that in addition to 5-HT7 receptors, 5-HT1B/1D receptors may also mediate hypotension in rats (Terrón et al., 2007).
Modulation of Receptor Activity
The N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines is considered a strategic approach for designing selective 5-HT7 receptor ligands or multifunctional agents. This strategy is aimed at extending a polypharmacological approach to the treatment of complex diseases, providing insights into the compound's potential for modulating receptor activity and contributing to therapeutic effects (Canale et al., 2016).
Therapeutic Potential in CNS Disorders
The compound's affinity for serotonin (5-HT) receptor subtypes, particularly 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, and 5-HT4, suggests its potential role in modulating the inhibitory effects of serotonin. These interactions are crucial in understanding the compound's therapeutic potential in treating central nervous system (CNS) disorders, especially concerning its impact on nociceptive transmission at the spinal level (Liu et al., 2007).
properties
IUPAC Name |
5-(2-methylpiperidin-1-yl)-2-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-5-3-4-8-15(10)11-6-7-13(12(14)9-11)18(2,16)17/h6-7,9-10H,3-5,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZSJDMAVNHRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=C(C=C2)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.